N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide
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Overview
Description
N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide is a synthetic organic compound that features a morpholine ring, a cyclobutyl group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Cyclobutyl Group Introduction: The cyclobutyl group is introduced via cyclization reactions involving appropriate precursors such as aziridines or epoxides.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide bond or the phenyl ring, potentially leading to the formation of secondary amines or cyclohexyl derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxides of the morpholine ring.
Reduction: Secondary amines or cyclohexyl derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The morpholine ring and phenylbutanamide moiety are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
- N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-phenylethanesulfonamide
Comparison: N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide is unique due to the presence of the phenylbutanamide moiety, which distinguishes it from other similar compounds that may have different substituents on the phenyl ring or different functional groups. This uniqueness can influence its binding affinity, selectivity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclobutyl)methyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-18(9-4-8-17-6-2-1-3-7-17)20-16-19(10-5-11-19)21-12-14-23-15-13-21/h1-3,6-7H,4-5,8-16H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHYKQDQCYHCJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)CCCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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